4-Allyl-N-methylbenzamide
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Overview
Description
4-Allyl-N-methylbenzamide is an organic compound with the molecular formula C11H13NO It is a derivative of benzamide, where the hydrogen atom on the nitrogen is replaced by an allyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-N-methylbenzamide typically involves the reaction of N-methylbenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Azides or thioethers.
Scientific Research Applications
4-Allyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Allyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Lacks the allyl group, making it less reactive in certain chemical reactions.
N-Allylbenzamide: Lacks the methyl group, which may affect its binding properties and reactivity.
Benzamide: The simplest form, lacking both the allyl and methyl groups.
Uniqueness
4-Allyl-N-methylbenzamide is unique due to the presence of both the allyl and methyl groups, which confer distinct chemical reactivity and binding properties. This dual substitution enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-4-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-3-4-9-5-7-10(8-6-9)11(13)12-2/h3,5-8H,1,4H2,2H3,(H,12,13) |
InChI Key |
GIJVSTNSJPNWSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CC=C |
Origin of Product |
United States |
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